6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of microwave techniques to enhance reaction rates and yields .
Chemical Reactions Analysis
6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione include other chlorinated pyrimidines and derivatives with different substituents. These compounds may share similar chemical properties but can differ in their biological activities and applications. The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and interactions.
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O2/c1-12-9(14)5-8(11)13(10(12)15)6-7-3-2-4-7/h5,7H,2-4,6H2,1H3 |
InChI Key |
VYSJQXIBJQWHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2CCC2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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